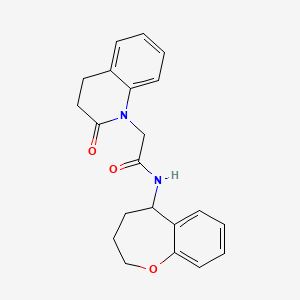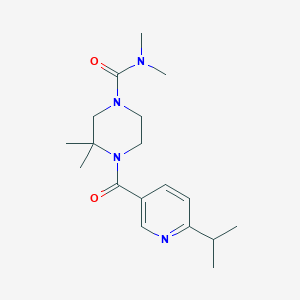![molecular formula C17H24FN3O3 B6965315 4-[2-(2-fluorophenoxy)acetyl]-N,N,3,3-tetramethylpiperazine-1-carboxamide](/img/structure/B6965315.png)
4-[2-(2-fluorophenoxy)acetyl]-N,N,3,3-tetramethylpiperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(2-fluorophenoxy)acetyl]-N,N,3,3-tetramethylpiperazine-1-carboxamide is a synthetic organic compound characterized by its unique structural features, including a fluorophenoxy group and a piperazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-fluorophenoxy)acetyl]-N,N,3,3-tetramethylpiperazine-1-carboxamide typically involves multiple steps:
-
Formation of the Fluorophenoxy Acetyl Intermediate
Starting Materials: 2-fluorophenol and chloroacetyl chloride.
Reaction: The reaction between 2-fluorophenol and chloroacetyl chloride in the presence of a base such as triethylamine forms 2-(2-fluorophenoxy)acetyl chloride.
-
Coupling with Piperazine
Starting Materials: 2-(2-fluorophenoxy)acetyl chloride and N,N,3,3-tetramethylpiperazine.
Reaction: The acylation of N,N,3,3-tetramethylpiperazine with 2-(2-fluorophenoxy)acetyl chloride in an organic solvent like dichloromethane yields the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:
Continuous Flow Synthesis: To enhance reaction efficiency and scalability.
Catalysis: Using catalysts to improve reaction rates and selectivity.
Purification: Employing techniques such as recrystallization or chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its piperazine moiety.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Biological Studies: Used in studies to understand its interaction with biological targets.
Industry
Materials Science: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 4-[2-(2-fluorophenoxy)acetyl]-N,N,3,3-tetramethylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The fluorophenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the piperazine ring can interact with various receptors or enzymes, modulating their activity. These interactions can influence biological pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[2-(2-chlorophenoxy)acetyl]-N,N,3,3-tetramethylpiperazine-1-carboxamide
- 4-[2-(2-bromophenoxy)acetyl]-N,N,3,3-tetramethylpiperazine-1-carboxamide
Comparison
- Fluorine Substitution : The presence of a fluorine atom in 4-[2-(2-fluorophenoxy)acetyl]-N,N,3,3-tetramethylpiperazine-1-carboxamide can enhance its lipophilicity and metabolic stability compared to its chloro and bromo analogs.
- Biological Activity : The fluorinated compound may exhibit different pharmacokinetic and pharmacodynamic profiles, potentially leading to improved efficacy or reduced toxicity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
IUPAC Name |
4-[2-(2-fluorophenoxy)acetyl]-N,N,3,3-tetramethylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FN3O3/c1-17(2)12-20(16(23)19(3)4)9-10-21(17)15(22)11-24-14-8-6-5-7-13(14)18/h5-8H,9-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TULSSELUTUDQIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCN1C(=O)COC2=CC=CC=C2F)C(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2R)-4-benzyl-2-methylpiperazin-1-yl]-3-methylsulfonylpropan-1-one](/img/structure/B6965250.png)
![N,1-dimethyl-N-[2-(1,2,4-triazol-1-yl)ethyl]pyrazol-4-amine](/img/structure/B6965251.png)
![N-[8-[3-(carbamoylamino)propanoyl]-8-azabicyclo[3.2.1]octan-3-yl]-N-methylbenzamide](/img/structure/B6965258.png)
![[3-(3-Chlorophenyl)sulfanylpyrrolidin-1-yl]-[4-hydroxy-1-(4-methoxyphenyl)pyrazol-3-yl]methanone](/img/structure/B6965270.png)
![(2,4-Dimethylpyrimidin-5-yl)-[4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B6965281.png)
![N,2-dimethyl-N-[(1-methylimidazol-2-yl)methyl]-6-oxo-1H-pyridine-4-carboxamide](/img/structure/B6965294.png)
![N-(3-methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)-4-(4-methylphenyl)oxane-4-carboxamide](/img/structure/B6965301.png)

![4-[2-(cyclopropylmethoxy)acetyl]-N,N,3,3-tetramethylpiperazine-1-carboxamide](/img/structure/B6965311.png)

![N,N,3,3-tetramethyl-4-[3-(4-methyl-2-oxo-1,3-thiazol-3-yl)propanoyl]piperazine-1-carboxamide](/img/structure/B6965327.png)
![N,N,3,3-tetramethyl-4-[4-(2-methyl-1,3-thiazol-4-yl)butanoyl]piperazine-1-carboxamide](/img/structure/B6965328.png)

